molecular formula C5H13ClN2O B1288376 2-amino-N-isopropylacetamide hydrochloride CAS No. 614718-86-4

2-amino-N-isopropylacetamide hydrochloride

Cat. No. B1288376
M. Wt: 152.62 g/mol
InChI Key: ABTBXBZDYYYVEM-UHFFFAOYSA-N
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Patent
US07807686B2

Procedure details

To a solution of 5-hydroxyanthranilic acid (7.6 g, 49.3 mmol) in DMF (100 mL) was added 1-[3-dimethylaminopropyl]-3-ethylcarbodiimide hydrochloride (EDC) (10.4 g, 54.2 mmol), 1-hydroxybenzotriazole hydrate (HOBt) (7.3 g, 54.2 mmol), 2-amino-N-isopropyl-acetamide hydrochloride (INTERMEDIATE I.1) (7.5 g, 49.3 mmol) and N,N-diisopropylethylamine (DIEA) (9.50 mL, 7.0 g, 54.2 mmol). The reaction mixture was stirred at room temperature for 24 h, concentrated in vacuo to half of its volume and partitioned between diethyl ether (100 mL) and 1N HCl (aq.) (400 mL). The aqueous layer was extracted with diethyl ether (5×100 mL), and ethyl acetate (5×100 mL). The aqueous layer was then concentrated under high vacuum to dryness. The red residue was dissolved in ethanol (20 mL) followed by addition of dichloromethane (1 L). The resulting brown precipitate was filtered under vacuum and washed with a minimum amount of methanol to give the desired product 2-amino-5-hydroxy-N-(isopropylcarbamoylmethyl)benzamide (INTERMEDIATE I.1) hydrochloride salt as a white solid (5.7 g, 19.8 mmol, 40%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([NH2:11])=[CH:4][CH:3]=1.Cl.CN(C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.Cl.[NH2:36][CH2:37][C:38]([NH:40][CH:41]([CH3:43])[CH3:42])=[O:39].C(N(CC)C(C)C)(C)C>CN(C=O)C>[NH2:11][C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:10][C:6]=1[C:7]([NH:36][CH2:37][C:38](=[O:39])[NH:40][CH:41]([CH3:43])[CH3:42])=[O:9] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
OC1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
10.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
7.3 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
7.5 g
Type
reactant
Smiles
Cl.NCC(=O)NC(C)C
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to half of its volume
CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether (100 mL) and 1N HCl (aq.) (400 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (5×100 mL), and ethyl acetate (5×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was then concentrated under high vacuum to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The red residue was dissolved in ethanol (20 mL)
ADDITION
Type
ADDITION
Details
followed by addition of dichloromethane (1 L)
FILTRATION
Type
FILTRATION
Details
The resulting brown precipitate was filtered under vacuum
WASH
Type
WASH
Details
washed with a minimum amount of methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=C(C(=O)NCC(NC(C)C)=O)C=C(C=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.8 mmol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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